Superior Lipophilicity and CYP1B1 Inhibition Potency Over Unsubstituted Flavone
The introduction of a bromine atom at the 7-position significantly enhances the lipophilicity of the flavonoid scaffold, directly correlating with increased inhibitory potency against the cancer-relevant target Cytochrome P450 1B1 (CYP1B1). 7-Bromo-2-phenyl-chromen-4-one demonstrates superior inhibition compared to the unsubstituted flavone (2-phenyl-chromen-4-one). [1]
| Evidence Dimension | CYP1B1 Inhibition (IC₅₀) and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | For 7-Bromo-2-phenyl-chromen-4-one (Class Representative), IC₅₀ is <10 µM; clogP ~4.7 |
| Comparator Or Baseline | 2-Phenyl-chromen-4-one (unsubstituted flavone): IC₅₀ >50 µM; clogP ~3.5 |
| Quantified Difference | >5-fold improvement in potency; clogP increase of ~1.2 units. |
| Conditions | In vitro CYP1B1 EROD assay using recombinant human enzyme. |
Why This Matters
For researchers screening against CYP1B1, selecting the 7-bromo derivative over the unsubstituted parent compound provides a >5-fold higher baseline potency, enabling the detection of more subtle SAR trends and reducing compound consumption in screening campaigns.
- [1] Sridhar, J., et al. (2016). The role of halogen substitution in the inhibition of cytochrome P450 1B1 by flavonoids. European Journal of Medicinal Chemistry, 120, 243-254. View Source
